molecular formula C19H13Cl2FN2O4 B285098 ethyl 4-{[4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate

ethyl 4-{[4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate

Cat. No.: B285098
M. Wt: 423.2 g/mol
InChI Key: AZLAFRMCLNJSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of ethyl 4-{[4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate typically involves multiple steps, including halogenation, acylation, and esterification reactions. The synthetic route often starts with the halogenation of a suitable aromatic precursor, followed by the formation of the pyrrole ring through cyclization reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic rings and the pyrrole structure allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate can be compared with other halogenated aromatic compounds and pyrrole derivatives. Similar compounds include:

Properties

Molecular Formula

C19H13Cl2FN2O4

Molecular Weight

423.2 g/mol

IUPAC Name

ethyl 4-[[4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate

InChI

InChI=1S/C19H13Cl2FN2O4/c1-2-28-19(27)10-3-5-11(6-4-10)23-16-15(21)17(25)24(18(16)26)12-7-8-14(22)13(20)9-12/h3-9,23H,2H2,1H3

InChI Key

AZLAFRMCLNJSHY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)Cl

Origin of Product

United States

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